

Application Notes and Protocols for Measuring GSK3186899 Potency Against Leishmania

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite *Leishmania donovani*, is a severe and often fatal disease if left untreated. The current therapeutic options are limited by issues of toxicity, resistance, and complex administration routes, necessitating the discovery of novel anti-leishmanial agents. **GSK3186899** (also known as DDD853651) is a preclinical candidate for the treatment of VL, identified through phenotypic screening. This compound is a potent inhibitor of *Leishmania donovani* cdc2-related kinase 12 (CRK12), a protein essential for parasite viability.^{[1][2]} These application notes provide detailed protocols for assessing the in vitro and in vivo potency of **GSK3186899** against *Leishmania donovani*.

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of **GSK3186899** against *Leishmania donovani*.

Table 1: In Vitro Potency and Selectivity of **GSK3186899**

Assay Type	Parasite Stage	Host Cell	Potency Metric	Value (μM)	Reference(s)
Intra-macrophage Assay	Amastigote	THP-1	EC50	1.4	[3]
Axenic Assay	Amastigote	-	EC50	0.1	[3]
Cytotoxicity Assay	-	THP-1	EC50	>50	[3]

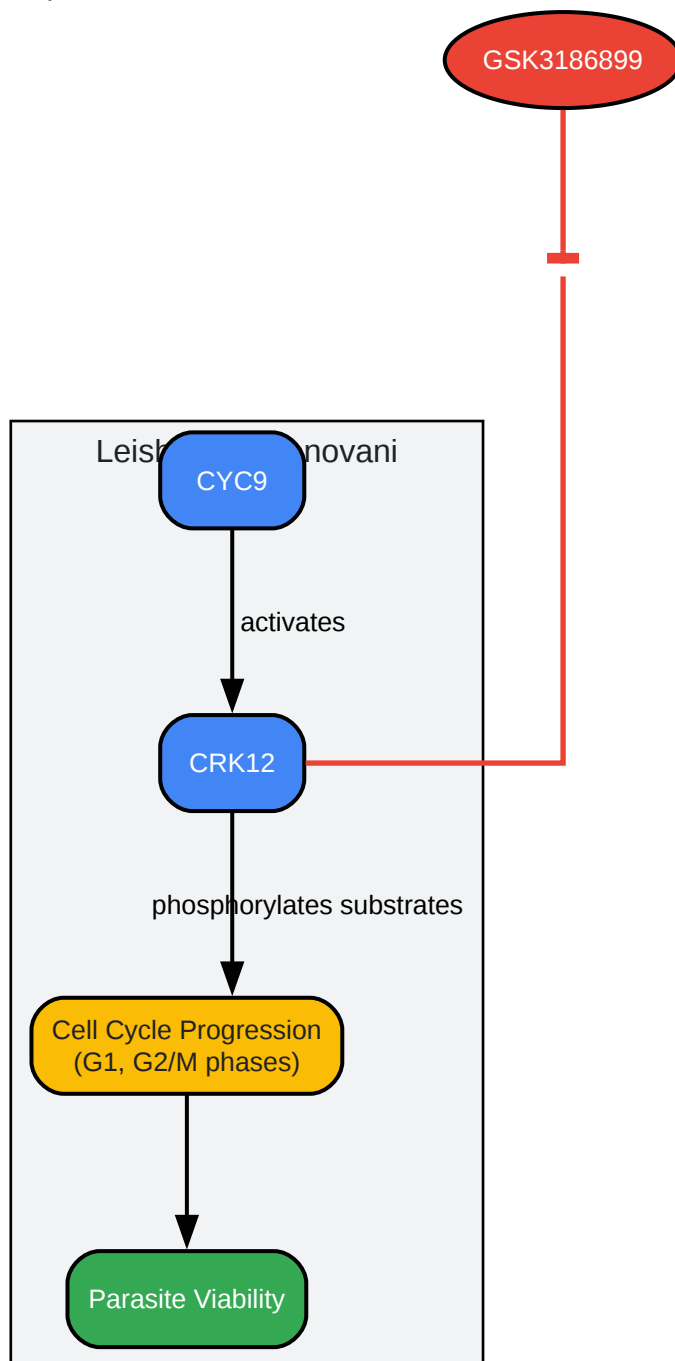
Table 2: In Vivo Efficacy of **GSK3186899** in a Murine Model of Visceral Leishmaniasis

Animal Model	Dosing Regimen	Duration	Efficacy	Reference(s)
BALB/c mice	25 mg/kg, oral, twice daily	10 days	99% reduction in parasite levels	[3]

Mechanism of Action: Inhibition of CRK12 Signaling

GSK3186899 exerts its anti-leishmanial activity by primarily targeting the cdc2-related kinase 12 (CRK12).[1][2] In Leishmania, CRK12 forms a complex with its cyclin partner, CYC9. This complex is believed to play a crucial role in the regulation of the parasite's cell cycle.[2][4] Inhibition of the CRK12/CYC9 complex by **GSK3186899** disrupts the normal progression of the cell cycle, ultimately leading to parasite death.[5] The high selectivity of **GSK3186899** for the parasite kinase over human kinases contributes to its favorable safety profile.

Proposed Mechanism of Action of GSK3186899

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Caption: **GSK3186899** inhibits the CRK12/CYC9 complex, disrupting cell cycle progression and leading to parasite death.

Experimental Protocols

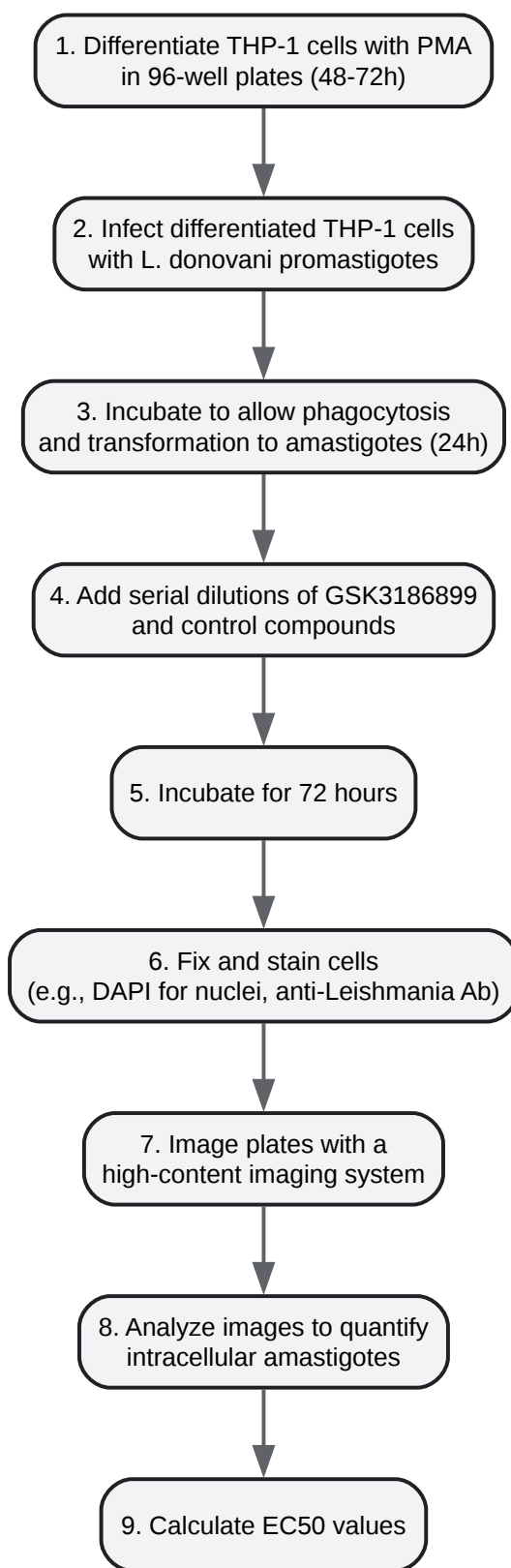
In Vitro Potency Assessment: Intracellular Amastigote Assay

This protocol details the measurement of **GSK3186899** potency against the clinically relevant intracellular amastigote stage of *L. donovani* using the human monocytic cell line THP-1.

Materials:

- *Leishmania donovani* promastigotes
- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- **GSK3186899**
- Amphotericin B (positive control)
- DMSO (vehicle control)
- 96-well plates
- Fluorescent dyes for staining (e.g., DAPI for host cell nuclei and a specific stain for *Leishmania*)
- High-content imaging system

Protocol Workflow:



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Caption: Workflow for the in vitro intracellular amastigote potency assay.

Detailed Steps:

- THP-1 Cell Differentiation:
 - Seed THP-1 cells in a 96-well plate at a density of 4×10^4 cells/well.
 - Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
- Infection with *Leishmania donovani*:
 - Wash the differentiated THP-1 cells with fresh medium.
 - Add stationary phase *L. donovani* promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.
 - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
 - Prepare serial dilutions of **GSK3186899** and control drugs (Amphotericin B, vehicle) in the appropriate medium. The final DMSO concentration should be kept below 0.5%.
 - Remove the medium containing non-phagocytosed promastigotes and add the diluted compounds to the infected cells.
 - Incubate the plates for an additional 72 hours.
- Quantification of Intracellular Amastigotes:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells and stain with fluorescent dyes to differentiate host cell nuclei and intracellular amastigotes.

- Acquire images using a high-content imaging system.
- Use image analysis software to quantify the number of amastigotes per macrophage and the percentage of infected cells.
- Data Analysis:
 - Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.
 - Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

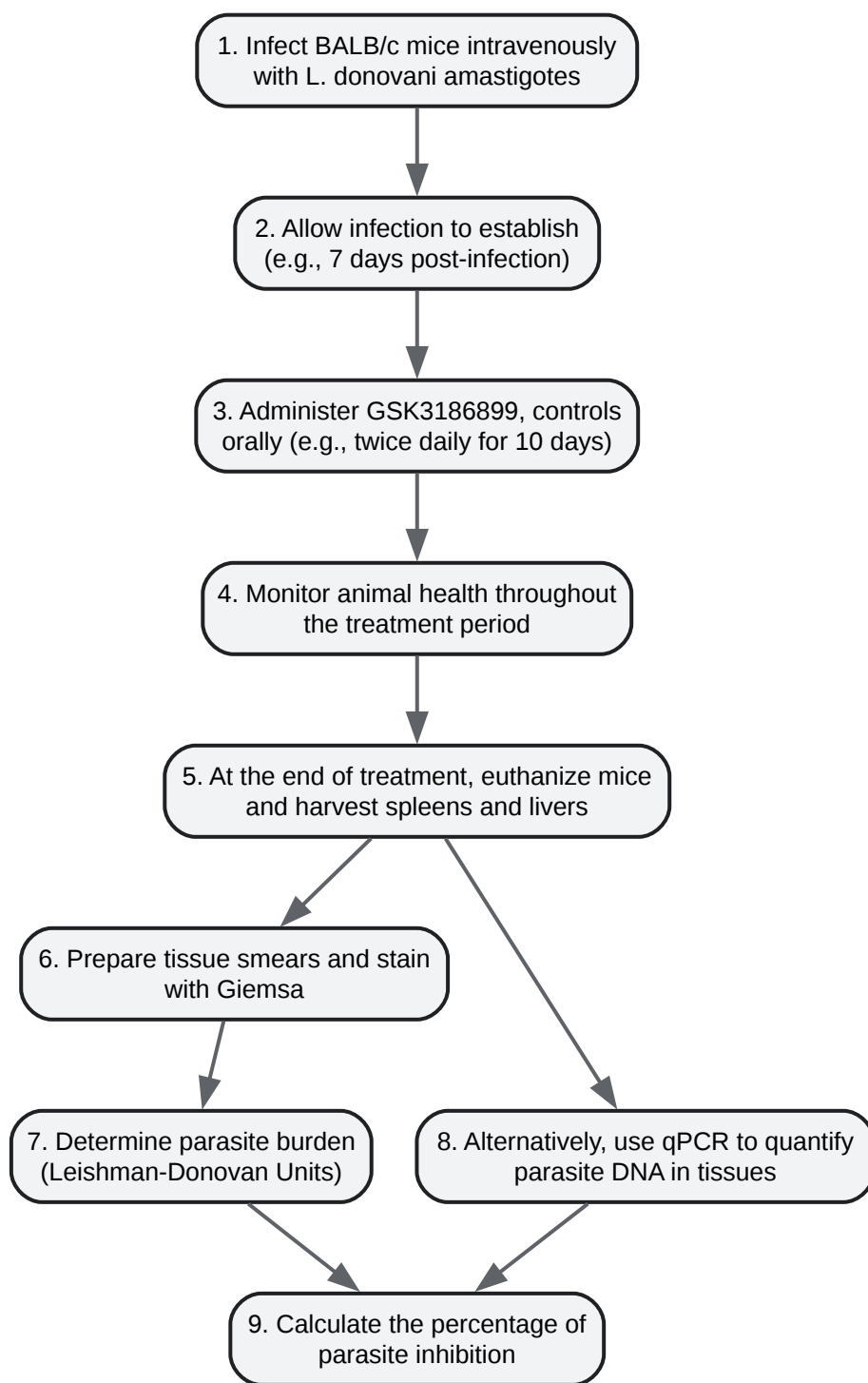
In Vivo Efficacy Assessment: Murine Model of Visceral Leishmaniasis

This protocol describes the evaluation of **GSK3186899** efficacy in a BALB/c mouse model of visceral leishmaniasis.

Materials:

- Female BALB/c mice (6-8 weeks old)
- *Leishmania donovani* amastigotes
- **GSK3186899** formulated for oral administration
- Miltefosine (positive control)
- Vehicle control
- Equipment for intravenous injection and oral gavage
- Materials for tissue harvesting (spleen and liver) and parasite burden determination (e.g., Giemsa staining, qPCR)

Protocol Workflow:



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Caption: Workflow for the in vivo efficacy assessment in a BALB/c mouse model.

Detailed Steps:

- Infection of Mice:
 - Infect female BALB/c mice intravenously via the lateral tail vein with approximately 2×10^7 *L. donovani* amastigotes.[\[6\]](#)
- Establishment of Infection:
 - Allow the infection to establish for a period of 7 to 14 days.[\[3\]](#)[\[7\]](#)
- Drug Administration:
 - Randomly assign mice to treatment groups (**GSK3186899**, positive control, vehicle control).
 - Administer the compounds orally via gavage according to the desired dosing regimen (e.g., 25 mg/kg twice daily for 10 days).[\[3\]](#)
- Determination of Parasite Burden:
 - At the end of the treatment period, euthanize the mice.
 - Aseptically remove the spleen and liver and weigh them.
 - Prepare impression smears of the spleen and a section of the liver on glass slides.
 - Fix the smears with methanol and stain with Giemsa.
 - Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.
 - Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight in grams.
- Data Analysis:
 - Calculate the mean LDU for each treatment group.

- Determine the percentage of parasite inhibition for the **GSK3186899**-treated group compared to the vehicle-treated control group.

Conclusion

The protocols outlined in these application notes provide a robust framework for the evaluation of **GSK3186899**'s potency against *Leishmania donovani*. The in vitro intracellular amastigote assay is a critical tool for determining the compound's activity against the clinically relevant parasite stage, while the in vivo murine model provides essential data on its efficacy in a whole-animal system. Consistent and accurate application of these methodologies is crucial for the continued development of **GSK3186899** as a potential new treatment for visceral leishmaniasis.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring GSK3186899 Potency Against Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#measuring-gsk3186899-potency-against-leishmania]

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